molecular formula C7H13NO2 B1589737 1-Amino-cyclobutanecarboxylic acid ethyl ester CAS No. 285570-26-5

1-Amino-cyclobutanecarboxylic acid ethyl ester

Cat. No.: B1589737
CAS No.: 285570-26-5
M. Wt: 143.18 g/mol
InChI Key: SOJJLUOGEIHGRZ-UHFFFAOYSA-N
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Description

1-Amino-cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with ethanol and an amino group is attached to the cyclobutane ring

Preparation Methods

The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an amino group. One common method involves the reaction of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester undergoes amination to introduce the amino group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Amination: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated compounds.

Common reagents used in these reactions include strong acids or bases for hydrolysis, amines for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclic compounds and amino acid derivatives.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

1-Amino-cyclobutanecarboxylic acid ethyl ester can be compared with similar compounds such as:

    Cyclobutanecarboxylic acid: Lacks the amino and ester groups, making it less versatile in chemical reactions.

    Ethyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclobutane ring, leading to different reactivity and stability.

    1-Amino-1-cyclobutanecarboxylic acid: Lacks the ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of an amino group and an ester group on a cyclobutane ring, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

ethyl 1-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJJLUOGEIHGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466432
Record name 1-Amino-cyclobutanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285570-26-5
Record name 1-Amino-cyclobutanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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